cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine: is an organic compound with the molecular formula C8H17NO It is a cyclohexylamine derivative, characterized by the presence of a hydroxymethyl group and a methyl group on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-hydroxymethyl-1-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Wirkmechanismus
The mechanism of action of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxymethyl and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
trans-2-Hydroxymethyl-1-methyl-1-cyclohexylamine: A stereoisomer with different spatial arrangement of functional groups.
2-Hydroxymethyl-1-cyclohexylamine: Lacks the methyl group, leading to different chemical and biological properties.
1-Methyl-2-cyclohexylamine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine is unique due to the presence of both hydroxymethyl and methyl groups in a specific cis configuration
Eigenschaften
Molekularformel |
C8H17NO |
---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[(1R,2S)-2-amino-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-8(9)5-3-2-4-7(8)6-10/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
SCKVRACKOOXUPB-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@]1(CCCC[C@H]1CO)N |
Kanonische SMILES |
CC1(CCCCC1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.